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Compound of Interest

Compound Name:
1-(2-Bromophenyl)cyclohexan-1-

amine

CAS No.: 1341527-70-5

Cat. No.: B3232482

Get Quote

Application Note: Strategic Utilization of 1-(2-Bromophenyl)cyclohexan-1-amine in Medicinal

Chemistry

Executive Summary & Strategic Value
1-(2-Bromophenyl)cyclohexan-1-amine (hereafter 2-Br-PCA) represents a privileged scaffold

in the design of central nervous system (CNS) active agents. Structurally analogous to

Phencyclidine (PCP) and Ketamine, this compound serves two distinct but critical roles in

modern drug discovery:

Pharmacological Probe: As a direct analog of arylcyclohexylamines, it allows for the

exploration of steric and electronic effects at the ortho-position of the phenyl ring, a critical

determinant of NMDA receptor affinity and channel gating kinetics.

Divergent Synthetic Hub: The ortho-bromide functionality acts as a "chemical handle,"

enabling late-stage diversification via Palladium-catalyzed cross-coupling (Buchwald-
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Hartwig, Suzuki-Miyaura) or intramolecular cyclization to fused heterocyclic systems (e.g.,

phenanthridines).

Regulatory Disclaimer:This compound and its derivatives share structural similarities with

Schedule I/II controlled substances (e.g., PCP, Ketamine). All protocols described herein are for

legitimate research purposes only. Users must verify and comply with all local, state, and

federal regulations regarding the synthesis, handling, and disposal of arylcyclohexylamines.

Chemical Profile & Pharmacophore Analysis
The 2-Br-PCA scaffold is characterized by a high degree of steric congestion around the

nitrogen atom. This steric bulk is a double-edged sword: it confers metabolic stability (blocking

N-dealkylation) but challenges synthetic functionalization.

Feature Property
Medicinal Chemistry
Implication

Core Structure 1-Arylcyclohexylamine

Classic pharmacophore for

NMDA receptor antagonism

(PCP site).[1]

Substituent 2-Bromo (ortho)

Provides steric bulk similar to

the 2-chloro group in

Ketamine; enhances

lipophilicity; serves as a

reactive handle.

Basicity pKa ~9.5–10.5

Exists predominantly as a

cation at physiological pH;

critical for ion channel binding.

Metabolism Hindered Amine

Resistant to rapid MAO

degradation; primary metabolic

route is likely hydroxylation of

the cyclohexyl ring.

Experimental Protocols
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Protocol A: De Novo Synthesis of 2-Br-PCA
Rationale: Direct condensation of amines with hindered ketones is difficult. The most robust

route to this sterically congested primary amine is via the tertiary alcohol, followed by a Ritter

reaction or Azide insertion. We recommend the Azide Insertion (Schmidt/Staudinger) route for

purity and yield.

Reagents:

Cyclohexanone (1.0 equiv)

2-Bromophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

Sodium Azide (NaN₃) (Caution: Toxic/Explosive)

Trifluoroacetic acid (TFA) or H₂SO₄

Lithium Aluminum Hydride (LiAlH₄) or Staudinger conditions (PPh₃/H₂O)

Step-by-Step Methodology:

Grignard Addition:

Flame-dry a 500 mL 3-neck flask under Argon.

Charge with Cyclohexanone (5.0 g, 51 mmol) in anhydrous THF (50 mL). Cool to 0°C.

Add 2-Bromophenylmagnesium bromide (61 mL, 61 mmol) dropwise over 30 mins.

Allow to warm to RT and stir for 4 hours.

Quench: Cool to 0°C, add sat. NH₄Cl slowly. Extract with Et₂O (3x), dry over MgSO₄, and

concentrate.

Result:1-(2-Bromophenyl)cyclohexan-1-ol. (Purify via flash chromatography, Hex/EtOAc

9:1).

Azide Insertion (Schmidt Reaction variant):
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Dissolve the tertiary alcohol (1.0 equiv) in CHCl₃.

Add NaN₃ (1.5 equiv) (Solid addition—use caution).

Cool to 0°C. Add TFA (3.0 equiv) dropwise. (Evolution of HN₃ gas possible—perform in

high-flow fume hood).

Stir at RT for 12 hours.

Result:1-(2-Bromophenyl)-1-azidocyclohexane.

Reduction to Amine:

Dissolve the azide in THF.

Add Triphenylphosphine (PPh₃, 1.2 equiv). Stir until N₂ evolution ceases (Staudinger

iminophosphorane formation).

Add H₂O (1 mL) and heat to reflux for 3 hours to hydrolyze.

Workup: Acidify with 1M HCl (extracts amine into aqueous layer), wash organic layer with

ether (removes PPh₃O), basify aqueous layer with NaOH, extract amine into DCM.

Yield: Expect 60–75% overall yield.

Protocol B: Divergent Functionalization (Buchwald-
Hartwig Coupling)
Rationale: The ortho-bromo group allows for the creation of N-aryl derivatives or cyclized

products. Standard Pd conditions often fail due to the steric bulk of the tert-alkyl amine.

Specialized ligands are required.

Target Transformation: C-N Coupling to secondary amines. Catalyst System: Pd(OAc)₂ /

BrettPhos or RuPhos (Critical for hindered amines).

Setup: In a glovebox, combine 2-Br-PCA (1.0 equiv), Aryl Amine (1.2 equiv), Pd(OAc)₂ (5

mol%), and RuPhos (10 mol%).
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Base: Add NaOtBu (1.4 equiv).

Solvent: Add anhydrous Toluene or Dioxane (0.2 M).

Reaction: Seal tube, heat to 100°C for 16 hours.

Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Basic

modifier).

Visualizing the Scaffold Utility
The following diagram illustrates the strategic divergence possible from the 2-Br-PCA hub.

Medicinal Chemistry Applications
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Figure 1: Strategic divergence map for 2-Br-PCA. The scaffold serves as a precursor for both

pharmacological probes (NMDA) and complex fused heterocycles.

Pharmacological Context (E-E-A-T)
Mechanism of Action: Like Ketamine, 2-Br-PCA derivatives function primarily as uncompetitive

antagonists at the NMDA receptor.[2] They bind inside the ion channel (PCP site), blocking

Ca²⁺ influx.[3]
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Structure-Activity Relationship (SAR): The 2-substituent on the phenyl ring is critical.

H (PCP): High potency, long duration, psychotomimetic.

2-Cl (Ketamine):[2][4][5] Faster "off-rate" from the channel, leading to better anesthetic

safety profile.

2-Br (Target): The larger Bromine atom increases steric hindrance and lipophilicity. This

often results in lower potency but potentially higher selectivity or altered metabolic

clearance compared to the chloro-analog [1, 3].

Metabolic Stability: The primary amine of 2-Br-PCA is sterically shielded. Unlike N-methylated

analogs (Ketamine), which undergo rapid N-demethylation to Norketamine, 2-Br-PCA

represents the "Nor" state. Further metabolism requires hydroxylation of the cyclohexyl ring

(typically at C-4), a slower process that may extend half-life [2].
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Key Insight: Modern, safer protocols for synthesizing the hydroxy-ketone intermedi

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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